5'-Methyl-[2,2'-bipyridine]-6-carboxylic acid
Description
5'-Methyl-[2,2'-bipyridine]-6-carboxylic acid (CAS: 334001-79-5, molecular formula: C₁₂H₁₀N₂O₂) is a substituted bipyridine derivative featuring a methyl group at the 5'-position and a carboxylic acid group at the 6-position on the bipyridine scaffold. This compound is utilized as a ligand in coordination chemistry due to its ability to form stable metal complexes, particularly with transition metals like ruthenium, iron, and cobalt . Its structure combines the π-conjugated bipyridine system with a polar carboxylic acid group, enabling applications in catalysis, electrochromic materials, and bioactive molecule synthesis . Key properties include a molecular weight of 214.22 g/mol, predicted pKa of 2.45, and moderate lipophilicity (logP ~2.05) influenced by the methyl substituent .
Properties
IUPAC Name |
6-(5-methylpyridin-2-yl)pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c1-8-5-6-9(13-7-8)10-3-2-4-11(14-10)12(15)16/h2-7H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEAWSYXJDPLHGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C2=NC(=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Methyl-[2,2’-bipyridine]-6-carboxylic acid can be achieved through several methods. One common approach involves the Negishi cross-coupling reaction, which utilizes pyridyl zinc halides and suitable coupling partners. This method is known for its high yield and mild reaction conditions . Other palladium-catalyzed reactions, such as Stille and Suzuki coupling, have also been employed to synthesize bipyridine derivatives .
Industrial Production Methods
Industrial production of 5’-Methyl-[2,2’-bipyridine]-6-carboxylic acid typically involves large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product .
Chemical Reactions Analysis
Coordination Chemistry with Transition Metals
The compound acts as a polydentate ligand, forming stable complexes with transition metals through its pyridine nitrogen atoms and carboxylate oxygen. Key applications include:
Mechanistic studies show that the methyl group at the 5'-position enhances steric protection of metal centers, while the carboxylic acid enables pH-dependent protonation states (pKa ≈ 4.2) for tunable solubility .
Oxidation Reactions
The compound undergoes selective oxidation at three sites:
A. Pyridine Ring Oxidation
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Reagents: H₂O₂/AcOH or mCPBA
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Products: N-oxide derivatives
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Yield: 68-82% (depending on stoichiometry)
B. Benzylic Oxidation
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Reagents: SeO₂ in dioxane (reflux)
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Products: 5'-Carboxy-[2,2'-bipyridine]-6-carboxylic acid
C. Carboxylic Acid Decarboxylation
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Conditions: CuCl₂ (10 mol%), DMF, 120°C
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Products: 5'-Methyl-[2,2'-bipyridine]
Cross-Coupling Reactions
The brominated precursor (5'-Methyl-6-bromo-[2,2'-bipyridine]) participates in Pd-mediated couplings:
Table 1: Coupling Reaction Performance
| Reaction Type | Catalyst System | Substrate | Yield | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | PdCl₂(dcpp)/Bu₄N⁺ | Arylboronic acids | 89% | |
| Stille Coupling | Pd(PPh₃)₄/SnBu₃ | Vinyltributyltin | 78% | |
| Ullmann-Type | Pd(OAc)₂/Zn/TMEDA | Pyridylzinc | 82% |
Notably, the carboxylic acid group remains intact under these conditions due to its orthogonal reactivity .
Functional Group Interconversion
The carboxylic acid undergoes standard derivatization:
A. Esterification
B. Amide Formation
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Conditions: EDC/HOBt, amines
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Scope: Primary/secondary amines (62-88% yield)
C. Reduction
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Reagents: LiAlH₄ (0°C → reflux)
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Product: 5'-Methyl-[2,2'-bipyridine]-6-methanol
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Yield: 68%
Radical-Mediated Transformations
The compound participates in SET (Single Electron Transfer) processes:
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C–H Arylation
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Homocoupling
Acid-Base Behavior
The compound exhibits pH-dependent coordination:
| pH Range | Dominant Form | Metal Binding Sites |
|---|---|---|
| < 4.2 | Neutral COOH | N,N (bipyridine) |
| 4.2-6.8 | Deprotonated COO⁻ | N,N + O (carboxylate) |
| > 6.8 | Fully deprotonated | O,O (bridging carboxylate) |
This property enables its use in pH-responsive metallo-supramolecular assemblies .
Thermal Stability
Thermogravimetric analysis (TGA) data:
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Decomposition onset: 218°C
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Char residue at 600°C: 12%
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ΔH decomposition: −287 kJ/mol (DSC)
The methyl group increases thermal stability compared to unsubstituted bipyridine-carboxylic acids .
Scientific Research Applications
5’-Methyl-[2,2’-bipyridine]-6-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5’-Methyl-[2,2’-bipyridine]-6-carboxylic acid primarily involves its ability to chelate metal ions. This chelation forms stable complexes that can interact with various molecular targets and pathways. For example, in biological systems, these complexes can inhibit enzymes or disrupt cellular processes by binding to metal cofactors .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Coordination Chemistry
- 5'-Methyl Derivative: Acts as a tridentate ligand (binding via two pyridine N atoms and one carboxylic O atom), forming octahedral complexes with Fe(II) and Co(II).
- Phosphonate Analog : The phosphonate group enhances lability and basicity, accelerating water oxidation in ruthenium-based catalysts .
- Bromophenyl Derivative : The bulky 4-bromophenyl group modifies π-π stacking interactions, improving antioxidant activity in metal complexes .
Physicochemical Properties
Biological Activity
5'-Methyl-[2,2'-bipyridine]-6-carboxylic acid is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, antioxidant, and anticancer properties, supported by various studies and data.
Chemical Structure and Properties
The compound this compound features a bipyridine structure with a methyl group at the 5' position and a carboxylic acid group at the 6 position. This unique configuration contributes to its interaction with biological targets.
Antimicrobial Activity
Recent studies have shown that derivatives of bipyridine, including this compound, exhibit significant antimicrobial properties. For instance, research demonstrated that various bipyridine derivatives displayed potent activity against a range of pathogens. The mechanism of action often involves the inhibition of key enzymes or disruption of bacterial cell walls.
| Compound | Pathogen | Activity (MIC) |
|---|---|---|
| This compound | E. coli | 15 µg/mL |
| P. aeruginosa | 20 µg/mL | |
| S. aureus | 10 µg/mL |
The above table summarizes the minimum inhibitory concentration (MIC) values for the compound against several clinically relevant bacteria. These results indicate that the compound has promising antimicrobial potential.
Antioxidant Activity
The antioxidant capacity of this compound has also been evaluated using various assays. In particular, it was found to exhibit significant radical scavenging activity.
- DPPH Assay : The compound showed an IC50 value of , indicating strong antioxidant activity compared to ascorbic acid (IC50 = ) .
This antioxidant activity is attributed to the presence of hydroxyl groups that can donate protons and neutralize free radicals.
Anticancer Potential
The anticancer properties of bipyridine derivatives are well-documented. Studies have indicated that compounds similar to this compound can induce apoptosis in cancer cells through various mechanisms:
- Mechanism of Action : The compound may influence pathways involving mitochondrial membrane potential disruption and activation of caspases leading to programmed cell death .
Case Study: In Vitro Analysis
A recent study investigated the cytotoxic effects of several bipyridine derivatives on breast cancer cell lines:
- Cell Line : MCF-7 (breast cancer)
- Treatment Duration : 48 hours
- Results : The compound exhibited a dose-dependent reduction in cell viability with an IC50 value of .
Molecular Docking Studies
Molecular docking studies have provided insights into the binding interactions between this compound and its biological targets. These studies suggest that the compound binds effectively to active sites in enzymes relevant to cancer progression and microbial resistance .
Q & A
Q. What are the most reliable synthetic routes for 5'-methyl-[2,2'-bipyridine]-6-carboxylic acid, and how can reaction conditions be optimized?
The synthesis typically involves palladium-catalyzed cross-coupling reactions and functional group transformations. For example:
- Bromide to phosphonate ester conversion : Start with 6'-bromo-[2,2'-bipyridine]-6-carboxylic acid, perform esterification (e.g., in methanol), then use Pd-catalyzed coupling with diethylphosphonate .
- Negishi cross-coupling : Utilize 5-methyl-2-pyridyl triflate intermediates with Pd(0) catalysts for regioselective coupling .
Optimization tips : - Control reaction temperature (e.g., 90–95°C for permanganate oxidations) .
- Use anhydrous solvents (DMF, toluene) and inert atmospheres to avoid side reactions .
Q. What analytical methods are critical for characterizing this compound and verifying purity?
- NMR spectroscopy : Confirm substitution patterns (e.g., methyl protons at δ 2.5–3.0 ppm, carboxyl protons as broad signals near δ 9–10 ppm) .
- Elemental analysis : Validate stoichiometry (e.g., C: 54.92%, H: 4.57%, N: 9.15% for bipyridine-carboxylic acid derivatives) .
- HPLC : Assess purity (>97% recommended for catalytic applications) .
Advanced Research Questions
Q. How can this compound be functionalized for applications in catalysis or bioimaging?
- Ligand design : Introduce oxophilic groups (e.g., phosphonate or nitrobenzyl) via ester hydrolysis or saponification to enhance metal coordination (e.g., Ru-based water oxidation catalysts) .
- BODIPY conjugation : Attach fluorophores to the carboxyl group for electrogenerated chemiluminescence (ECL) studies, using SOCl₂-mediated activation followed by amide coupling .
Q. What strategies resolve discrepancies in catalytic performance linked to ligand lability?
Q. How can bipyridine-carboxylate ligands improve single-site catalyst efficiency?
- Preorganization effects : The rigid bipyridine backbone and carboxylate/phosphonate side chains enforce a planar geometry, reducing reorganization energy during metal-centered redox steps .
- Proton-coupled electron transfer (PCET) : The carboxyl group facilitates proton shuttling in water oxidation, as shown in Ru-based systems .
Data Contradiction Analysis
Q. Conflicting reports on methyl substitution regiochemistry: How to validate structural assignments?
- Synthetic control : Compare products from Negishi coupling (5-methyl vs. 6-methyl isomers) using distinct triflate precursors .
- X-ray crystallography : Resolve ambiguity in substitution patterns (e.g., 5'-methyl vs. 6'-methyl) .
- Isotopic labeling : Use ¹³C-methyl groups to track regiochemical outcomes via NMR .
Q. Discrepancies in catalytic activity between lab-scale and scaled-up syntheses: Root causes?
- Impurity profiling : Trace metal contaminants (e.g., residual Pd) can poison catalysts—use ICP-MS for detection .
- Crystallinity differences : Ball-mill synthesized ligands may exhibit higher surface area and reactivity compared to solution-phase batches .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
